1-tert-Butyl-5-methyl-1H-imidazole

Übersicht

Beschreibung

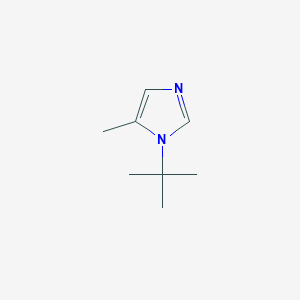

1-tert-Butyl-5-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group at the 1-position and a methyl group at the 5-position. Imidazoles are known for their versatility and are widely used in various fields including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it a versatile synthetic route . Another method involves the reaction of N-tert-butylimidazole with chlorinated tert-butyl compounds and sodium hydride .

Industrial Production Methods: Industrial production often employs multi-component reactions, which are efficient and scalable. These reactions typically involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes under catalytic conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl-5-methyl-1H-imidazole undergoes various chemical reactions including:

Oxidation: This compound can be oxidized using tert-butylhydroperoxide (TBHP) in the presence of a catalyst.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve halogenated compounds and can be facilitated by bases such as potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: TBHP, catalysts like rhodium or nickel.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, potassium tert-butoxide.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-tert-Butyl-5-methyl-1H-imidazole and its derivatives have been investigated for their potential as therapeutic agents. The imidazole ring is a common structural motif in many biologically active compounds.

Anticancer Activity : Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, various imidazole-containing compounds have shown promising results against different cancer cell lines. A study demonstrated that certain imidazole derivatives exhibited potent catalytic inhibition of DNA, specifically targeting Topoisomerase II in kidney cancer cells, outperforming traditional chemotherapeutics like Etoposide .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| C1 | HEK 293 | 25 | Topoisomerase II inhibition |

| C12 | MDA-MB-231 | 0.38 | Aurora kinase inhibition |

| C13 | NCI60 | 0.4 | Tubulin polymerization inhibition |

Inflammation and Immunology : The compound has also been noted for its applications in inflammation and immunology. Its structural characteristics allow it to interact effectively with biological targets involved in inflammatory responses .

Catalytic Applications

This compound serves as a catalyst in various organic reactions, including alkylation and acylation processes. The presence of the tert-butyl group enhances its stability and solubility in organic solvents, making it suitable for catalytic applications.

Regioselective Alkylation : Research indicates that imidazole derivatives can facilitate regioselective alkylation reactions under specific conditions, which is crucial for synthesizing complex organic molecules .

Table 2: Regioselective Alkylation Conditions

| Solvent | Base | Product Yield (%) |

|---|---|---|

| DMF | NaH | 83.5 |

| THF | K2CO3 | 75 |

| Toluene | n-Bu4NBr | 80 |

Material Science Applications

The unique properties of this compound make it a candidate for various material science applications, particularly in the development of polymers and nanomaterials.

Polymerization Initiator : It has been used as an initiator in polymerization processes due to its ability to stabilize free radicals, leading to the formation of high-performance polymers with desirable mechanical properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Drug Development

A study focused on synthesizing new imidazole derivatives that showed enhanced anticancer activity against prostate cancer cells (PC3). The synthesized compounds were tested for their efficacy using MTT assays, demonstrating significant cytotoxic effects compared to existing treatments .

Case Study 2: Catalytic Efficiency

In another investigation, researchers explored the use of this compound as a catalyst for the regioselective alkylation of cycloheptimidazolones. The results indicated that the compound could achieve high yields under mild conditions, showcasing its potential for industrial applications .

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved often include key metabolic and signaling pathways, which are crucial for its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1-tert-Butyl-4-methyl-1H-imidazole

- 1-tert-Butyl-2-methyl-1H-imidazole

- 1-tert-Butyl-5-methoxy-1H-imidazole

Uniqueness: 1-tert-Butyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.

Biologische Aktivität

1-tert-Butyl-5-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure that includes a tert-butyl group and a methyl group attached to the imidazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The molecular formula of this compound is C₇H₁₄N₂, indicating the presence of two nitrogen atoms within the five-membered ring structure.

Biological Activity

The biological activity of this compound is significant due to its potential as a pharmacophore. Compounds within the imidazole class have been shown to exhibit various pharmacological effects, which are relevant in drug design for conditions such as cancer and infectious diseases.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including this compound, can act as inhibitors of various enzymes and receptors. Specific studies have demonstrated its antimicrobial properties:

- Antibacterial Activity : Studies have shown that this compound exhibits promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are notably low, indicating strong antibacterial potential.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 200 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. The effectiveness against various fungal strains highlights its potential use in treating fungal infections.

Anti-Cancer Activity

Emerging research has explored the anti-cancer properties of imidazole derivatives. For instance, studies have indicated that certain derivatives can inhibit tumor growth in various cancer cell lines:

- Cell Line Studies : Flow cytometry results demonstrated that treatment with this compound led to increased apoptosis in MCF cell lines, suggesting its potential as an anti-cancer agent.

The mechanism of action for this compound involves interaction with critical biological targets. Interaction studies have demonstrated binding affinity to various enzymes and receptors involved in essential biochemical pathways. Techniques such as molecular docking simulations and binding assays are employed to elucidate these interactions at a molecular level.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Properties : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition at low concentrations, reinforcing its potential as a therapeutic agent for bacterial infections .

- Anti-Cancer Research : Another study focused on the anti-cancer effects of imidazole derivatives, including this compound. The findings revealed that treatment with this compound resulted in reduced tumor growth in animal models .

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes associated with cancer progression, making it a candidate for further investigation in cancer therapeutics .

Eigenschaften

IUPAC Name |

1-tert-butyl-5-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLWZABXSFEEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494118 | |

| Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-64-6 | |

| Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.